

An In-depth Technical Guide to 1,1'-Carbonyldipiperidine: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: **1,1'-Carbonyldipiperidine**

Cat. No.: **B1361384**

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Abstract

This technical guide provides a comprehensive overview of **1,1'-Carbonyldipiperidine**, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document elucidates the fundamental molecular properties, provides a detailed and validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide explores the compound's reactivity, potential applications, and critical safety and handling procedures tailored for researchers, scientists, and professionals in drug development.

Introduction

1,1'-Carbonyldipiperidine, a symmetrical urea derivative, serves as a pivotal building block in the synthesis of a diverse range of more complex molecules. Its structural motif, featuring a central carbonyl group flanked by two piperidine rings, imparts unique reactivity and properties that are leveraged in various chemical transformations. Notably, it is a crucial precursor in the synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a widely used reagent in the Mitsunobu reaction, highlighting its importance in modern synthetic chemistry. The piperidine moiety itself is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs, which underscores the potential of **1,1'-Carbonyldipiperidine** derivatives in the development of novel therapeutics.^{[1][2]} This guide aims to provide a detailed and practical resource for the

scientific community, fostering a deeper understanding and proficient utilization of this versatile compound.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of **1,1'-Carbonyldipiperidine** is fundamental for its effective use and safe handling in a laboratory setting. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₀ N ₂ O	PubChem CID 21493
Molecular Weight	196.29 g/mol	PubChem CID 21493
IUPAC Name	di(piperidin-1-yl)methanone	PubChem CID 21493
CAS Number	5395-04-0	SpectraBase CmA6VaLFj1J
Appearance	White to off-white solid	(General chemical knowledge)
Canonical SMILES	C1CCN(CC1)C(=O)N2CCCCC 2	PubChem CID 21493
InChI Key	SNOJOKOVTPHMC- UHFFFAOYSA-N	PubChem CID 21493

Synthesis of 1,1'-Carbonyldipiperidine

The synthesis of **1,1'-Carbonyldipiperidine** is reliably achieved through the reaction of piperidine with a suitable carbonylating agent. The use of triphosgene (bis(trichloromethyl) carbonate) as a safer, solid substitute for the highly toxic phosgene gas is the preferred modern approach.^[3]

Rationale of the Synthetic Approach

This synthetic protocol is designed for high efficiency and safety. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene equivalent. Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the

protonation of the piperidine starting material. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and intermediates. The reaction is initially conducted at a reduced temperature (0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of 1,1'-Carbonyldipiperidine

Materials:

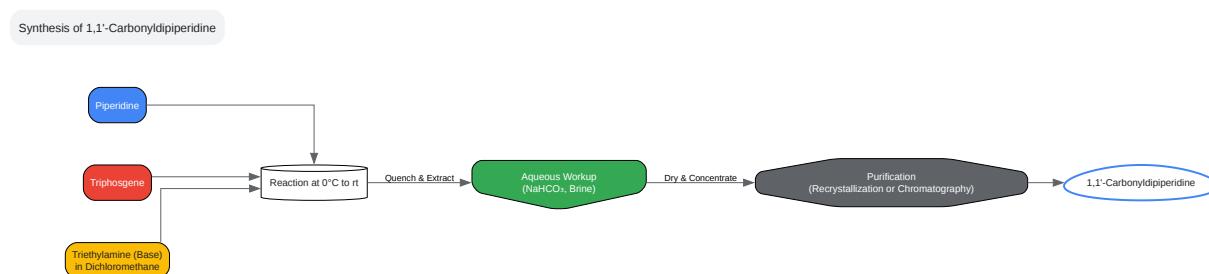
- Piperidine (2.0 equivalents)
- Triphosgene (0.36 equivalents)
- Triethylamine (2.1 equivalents)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.1 equivalents) in anhydrous dichloromethane.[\[4\]](#)
- Cool the solution to 0 °C in an ice bath.
- In small portions, slowly add triphosgene (0.36 equivalents) to the stirred solution, ensuring the internal temperature is maintained between 0-5 °C.[\[4\]](#)
- After the complete addition of triphosgene, allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours.[\[3\]](#)

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
- The crude **1,1'-Carbonyldipiperidine** can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **1,1'-Carbonyldipiperidine**.

Spectroscopic Characterization

The structural elucidation and purity assessment of **1,1'-Carbonyldipiperidine** are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The proton NMR spectrum of **1,1'-Carbonyldipiperidine** is expected to show characteristic signals for the protons of the two equivalent piperidine rings. Due to the symmetry of the molecule, the spectrum will be relatively simple. The protons on the carbons adjacent to the nitrogen (α -protons) will appear as a multiplet downfield, typically in the range of 3.2-3.4 ppm. The protons on the β and γ carbons of the piperidine rings will appear as overlapping multiplets further upfield, generally between 1.5-1.7 ppm.
- ^{13}C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. A key signal will be the resonance of the carbonyl carbon, which is expected to appear significantly downfield, characteristic of a urea-type carbonyl group. The carbons of the piperidine rings will show distinct signals, with the α -carbons appearing in the range of 45-50 ppm and the β and γ carbons resonating at higher field strengths.^[5]

Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **1,1'-Carbonyldipiperidine** in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- Data Acquisition: Acquire the ^1H NMR spectrum. For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is typically used.

- Data Processing: Perform a Fourier transform on the acquired data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **1,1'-Carbonyldipiperidine** is dominated by a strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group. This peak is typically observed in the region of $1630\text{-}1660\text{ cm}^{-1}$. Other characteristic absorptions include C-H stretching vibrations of the piperidine rings just below 3000 cm^{-1} and C-N stretching vibrations.

Protocol for FT-IR Spectroscopy (ATR):

- Sample Preparation: Place a small amount of the solid **1,1'-Carbonyldipiperidine** sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean and acquire a background spectrum.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

- Electron Ionization (EI): In EI-MS, the molecular ion peak (M^+) for **1,1'-Carbonyldipiperidine** would be observed at an m/z of 196. The fragmentation pattern is expected to involve the cleavage of the C-N bonds and fragmentation of the piperidine rings. [4] A prominent fragment would likely be the piperidinyl cation or related fragments resulting from the loss of one of the piperidine rings.

Protocol for Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
- Instrument Setup: Inject the sample into the gas chromatograph, which separates the components before they enter the mass spectrometer.

- Data Acquisition: The mass spectrometer is set to scan a range of m/z values to detect the parent ion and its fragments.

Reactivity and Applications

The primary utility of **1,1'-Carbonyldipiperidine** in a research and development context is as a precursor for the synthesis of other valuable chemical entities.

- Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP): As previously mentioned, **1,1'-Carbonyldipiperidine** is the immediate precursor to ADDP, a Mitsunobu reagent. The synthesis involves the oxidation of **1,1'-Carbonyldipiperidine**.[\[3\]](#)
- Scaffold in Drug Discovery: The dipiperidinyl-methanone core is a structural element that can be incorporated into larger molecules with potential biological activity. The piperidine ring is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.[\[1\]](#) [\[2\]](#)

Safety and Handling

Proper handling of **1,1'-Carbonyldipiperidine** is crucial to ensure laboratory safety. While specific toxicity data for this compound is limited, a conservative approach based on the reactivity of its precursors and related compounds is recommended.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[6\]](#)
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[\[6\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1,1'-Carbonyldipiperidine is a valuable and versatile chemical intermediate with a straightforward and scalable synthesis. A comprehensive understanding of its molecular properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is essential for its effective utilization in organic synthesis and drug discovery endeavors. The protocols and data presented herein are intended to serve as a reliable resource for researchers and empower further innovation in the chemical sciences.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1'-Carbonyldipiperidine: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361384#1-1-carbonyldipiperidine-molecular-weight-and-formula>

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